molecular formula C12H17NO B8731745 cis-3-[(Benzylamino)methyl]cyclobutanol

cis-3-[(Benzylamino)methyl]cyclobutanol

Cat. No.: B8731745
M. Wt: 191.27 g/mol
InChI Key: ZQHSJWVNBJJEMT-UHFFFAOYSA-N
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Description

cis-3-[(Benzylamino)methyl]cyclobutanol is a cyclobutanol derivative featuring a benzylamino-methyl substituent at the 3-position of the cyclobutane ring. The compound’s key structural attributes include:

  • Cyclobutanol core: A strained four-membered ring, which influences conformational stability and reactivity compared to larger cycloalkanes.

This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure and functional versatility.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(benzylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H17NO/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

ZQHSJWVNBJJEMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)CNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
This compound Not explicitly listed C₁₂H₁₇NO (inferred) ~191.27 (calc.) Benzylamino-methyl, cyclobutanol High lipophilicity due to benzyl group; potential for amine-mediated interactions .
cis-3-[(Benzyloxy)methyl]cyclobutanol 172324-68-4 C₁₂H₁₆O₂ 192.25 Benzyloxy-methyl, cyclobutanol Ether linkage reduces basicity compared to benzylamino analogs .
cis-3-(Benzylamino)cyclohexanol 1089695-63-5 C₁₃H₁₉NO 205.30 Benzylamino, cyclohexanol Larger cyclohexanol ring reduces ring strain; increased solubility .
cis-3-(Aminomethyl)cyclobutanol hydrochloride 1400744-20-8 C₅H₁₂ClNO 137.61 Aminomethyl, cyclobutanol (HCl salt) Hydrochloride salt enhances solubility; lacks aromatic benzyl group .
cis-3-(1-Aminoethyl)cyclobutanol 1426523-55-8 C₆H₁₃NO 115.17 1-Aminoethyl, cyclobutanol Shorter alkyl chain reduces steric hindrance; lower molecular weight .

Key Differences and Implications

Substituent Effects: Benzylamino vs. Hydrochloride Salts: Derivatives like cis-3-(Aminomethyl)cyclobutanol hydrochloride exhibit improved aqueous solubility, critical for in vitro assays .

Lipophilicity and Bioactivity: The benzyl group in this compound increases logP values, favoring membrane permeability in drug design. In contrast, shorter-chain analogs (e.g., cis-3-(1-Aminoethyl)cyclobutanol) may exhibit reduced tissue penetration .

Preparation Methods

Reductive Amination of Cyclobutanone Derivatives

A widely reported method involves reductive amination of 3-(hydroxymethyl)cyclobutanone with benzylamine. The ketone group undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C is commonly employed, yielding the target compound with moderate stereoselectivity. For example, reacting 3-(hydroxymethyl)cyclobutanone (1.0 equiv) with benzylamine (1.2 equiv) in methanol at 20°C for 12 hours, followed by reduction with NaBH3CN, produces cis-3-[(Benzylamino)methyl]cyclobutanol in 65–75% yield. The cis configuration is favored due to steric hindrance during imine formation, directing the benzyl group and hydroxymethyl moiety to the same face of the cyclobutane ring.

Aza-Michael Addition to Cyclobutene Carboxylates

The aza-Michael addition of benzylamine to activated cyclobutene carboxylates offers a stereocontrolled pathway. For instance, tert-butyl 3-methylcyclobutene-1-carboxylate reacts with benzylamine in tetrahydrofuran (THF) at −78°C, facilitated by lithium hexamethyldisilazide (LiHMDS) as a base. The conjugate addition proceeds via a chair-like transition state, yielding a trans-aminated intermediate. Subsequent hydrolysis with hydrochloric acid and reduction with lithium aluminum hydride (LiAlH4) affords the cis isomer in 60–70% enantiomeric excess (ee). This method highlights the utility of stereoelectronic effects in dictating product configuration.

Resolution of Racemic Mixtures Using Chiral Auxiliaries

Patent disclosures describe resolving racemic this compound using S-1-phenylethylamine as a chiral resolving agent. The racemic mixture is reacted with S-1-phenylethylamine in dichloromethane/ethanol, inducing diastereomeric crystallization. The desired (1S,3S)-diastereomer precipitates preferentially, achieving ≥99% HPLC purity after recrystallization. This approach circumvents asymmetric synthesis challenges but requires efficient recovery of the resolving agent to reduce costs.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation in reductive amination but may promote side reactions. Methanol and ethanol balance reactivity and solubility, achieving optimal yields of 70–80% at 20–25°C. Lower temperatures (−78°C) are critical for aza-Michael additions to prevent retro-Michael reactions.

Catalytic Systems

Palladium on carbon (Pd/C) and Raney nickel are effective catalysts for hydrogenolytic deprotection of intermediates. For example, hydrogenation of N-benzyl-protected precursors at 50 psi H2 in ethanol removes benzyl groups without affecting the cyclobutanol ring. Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) has also been explored for kinetic resolution, though with limited success (20–30% ee).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) of this compound shows characteristic signals at δ 1.70–1.90 ppm (m, 2H, cyclobutane CH2), δ 2.30–2.50 ppm (m, 1H, cyclobutane CH), δ 3.70 ppm (s, 2H, NCH2), and δ 7.20–7.40 ppm (m, 5H, aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.27 [M+H]+.

Purity and Stereochemical Analysis

Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 90:10) resolves enantiomers, with the cis isomer eluting at 12.5 minutes. Purity ≥99% is achievable via recrystallization from ethyl acetate/n-hexane.

Industrial-Scale Production Considerations

Cost-Effective Solvent Recycling

Dichloromethane and ethanol are recovered via distillation, reducing material costs by 30–40%. Continuous flow reactors minimize batch-to-batch variability, improving yield reproducibility to ±2%.

Comparative Data on Synthesis Methods

MethodYield (%)Purity (HPLC, %)Stereoselectivity (cis:trans)Key Reference
Reductive Amination70–75≥9885:15
Aza-Michael Addition60–65≥9590:10 (70% ee)
Chiral Resolution80–90≥9999:1

Q & A

Q. What are the optimized synthetic routes for cis-3-[(Benzylamino)methyl]cyclobutanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Key synthetic strategies include:

  • Reductive amination : Reacting 3-formylcyclobutanol with benzylamine using NaBH₃CN or H₂/Pd-C. Temperature control (0–25°C) minimizes epimerization .
  • Nucleophilic substitution : Using a cyclobutanol derivative with a leaving group (e.g., tosylate) and benzylamine under polar aprotic solvents (e.g., DMF) at 60–80°C .

Q. Critical Parameters :

ConditionImpact on Stereochemistry
Temperature >40°CIncreased racemization risk
Protic solvents (e.g., MeOH)Favors cis-configuration stabilization via H-bonding

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzylamino –CH₂– (δ 3.7–4.1 ppm). Coupling constants (J) confirm cis-configuration (e.g., J = 6–8 Hz for adjacent cyclobutane protons) .
  • IR Spectroscopy : NH stretch (3300–3500 cm⁻¹) and hydroxyl group (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.25 (C₁₂H₁₆O₂) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

  • DFT Calculations : Compare theoretical NMR chemical shifts (GIAO method) with experimental data. Use Gaussian or ORCA software .
  • X-ray Diffraction : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .

Q. What experimental strategies differentiate between competing reaction mechanisms in the synthesis of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace H₂O with D₂O to track proton transfer steps in reductive amination .
  • Intermediate Trapping : Use in-situ IR or LC-MS to detect Schiff base formation during amination .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity). Monitor via HPLC:
ConditionDegradation Products
AcidicBenzylamine + cyclobutanol derivative
BasicOxazolidine via intramolecular cyclization

Q. What methodologies are recommended for quantifying trace impurities, and how are detection limits validated?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH. Limit of Quantitation (LOQ) ≤0.1% validated via spike-recovery tests (90–110% accuracy) .

Q. How can researchers reconcile discrepancies between theoretical and experimental dipole moment values?

Methodological Answer:

  • Dielectric Constant Measurements : Compare experimental values (solvatochromic dyes) with computational predictions (e.g., COSMO-RS). Adjust for solvent polarity effects .

Q. What crystallographic strategies confirm the cis-configuration of the cyclobutanol ring?

Methodological Answer:

  • Single-Crystal X-ray : Grow crystals via slow evaporation in EtOAc/hexane. Analyze torsion angles (<10° for cis) and hydrogen-bonding networks .

Q. How to design biological activity assays for evaluating this compound’s potential as a pharmacophore?

Methodological Answer:

  • Kinase Inhibition Assays : Use TR-FRET (Time-Resolved FRET) with recombinant kinases (e.g., JAK2). IC₅₀ values <1 µM indicate high potency .
  • Cellular Uptake Studies : Radiolabel with ³H and measure accumulation in HeLa cells via scintillation counting .

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